Azure B

Descripción general

Descripción

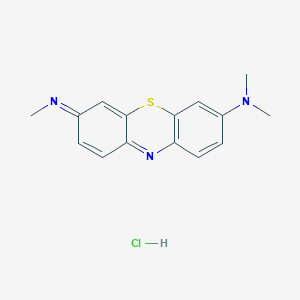

Azul B, también conocido como cloruro de Azul B, es un colorante catiónico y un metabolito principal del Azul de Metileno. Se utiliza ampliamente en la tinción biológica, particularmente en las tinciones de Azul de Eosina para frotis sanguíneos. El Azul B es conocido por su inhibición selectiva y reversible de la monoamino oxidasa A (MAO-A), lo que lo hace significativo tanto en entornos de investigación como clínicos .

Aplicaciones Científicas De Investigación

El Azul B tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como indicador de pH y en titulaciones redox debido a sus propiedades de cambio de color.

Biología: Se utiliza ampliamente en protocolos de tinción para frotis sanguíneos y otras muestras biológicas para diferenciar componentes celulares.

Medicina: Se ha investigado por sus propiedades antidepresivas debido a su inhibición de la monoamino oxidasa A. También se utiliza en la terapia fotodinámica para ciertos tipos de cáncer.

Industria: Se emplea en la industria textil para teñir telas y en la producción de tintas de colores

Mecanismo De Acción

El Azul B ejerce sus efectos principalmente a través de la inhibición de la monoamino oxidasa A (MAO-A). Al inhibir esta enzima, el Azul B aumenta los niveles de monoaminas como la serotonina y la norepinefrina en el cerebro, lo que puede tener efectos antidepresivos. El compuesto se une al sitio activo de la MAO-A, evitando la descomposición de estos neurotransmisores y, por lo tanto, mejorando su disponibilidad y actividad .

Compuestos Similares:

Azul de Metileno: El compuesto madre del Azul B, utilizado para fines de tinción similares y también tiene propiedades inhibitorias de la MAO-A.

Azul A: Otro metabolito del Azul de Metileno, utilizado en aplicaciones de tinción similares pero con propiedades de tinción ligeramente diferentes.

Tionina: Un colorante relacionado con estructura química y aplicaciones similares en la tinción biológica.

Singularidad del Azul B: El Azul B es único debido a su alta selectividad y potencia como inhibidor de la MAO-A. Sus distintas propiedades de tinción lo hacen particularmente útil para diferenciar componentes celulares en muestras biológicas. Además, sus posibles aplicaciones terapéuticas en el tratamiento de la depresión y ciertos cánceres destacan su versatilidad e importancia tanto en entornos de investigación como clínicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Azul B se sintetiza a partir del Azul de Metileno mediante un proceso de desmetilación. La reacción típicamente involucra el uso de ácidos o bases fuertes para eliminar los grupos metilo del Azul de Metileno, lo que da como resultado la formación de Azul B. Las condiciones de reacción a menudo incluyen temperaturas elevadas y niveles de pH controlados para garantizar que se obtenga el producto deseado.

Métodos de Producción Industrial: En entornos industriales, el Azul B se produce en grandes cantidades utilizando procesos de desmetilación similares, pero ampliados para acomodar volúmenes más altos. El proceso implica el monitoreo continuo y el ajuste de las condiciones de reacción para mantener la calidad y el rendimiento del producto. El producto final se purifica mediante cristalización u otras técnicas de separación para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Azul B experimenta varias reacciones químicas, que incluyen:

Oxidación: El Azul B se puede oxidar para formar diferentes estados de oxidación, lo que puede alterar su color y propiedades de tinción.

Reducción: Las reacciones de reducción pueden convertir el Azul B de nuevo a su compuesto madre, Azul de Metileno.

Sustitución: El Azul B puede participar en reacciones de sustitución donde sus grupos funcionales son reemplazados por otros grupos químicos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el polvo de zinc se utilizan a menudo.

Sustitución: Se pueden usar varios nucleófilos en condiciones ácidas o básicas para lograr reacciones de sustitución.

Productos Principales:

Oxidación: Diferentes productos de oxidación dependiendo de la extensión de la oxidación.

Reducción: Azul de Metileno.

Sustitución: Varios derivados de Azul B sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Methylene Blue: The parent compound of Azure B, used for similar staining purposes and also has MAO-A inhibitory properties.

Azure A: Another metabolite of Methylene blue, used in similar staining applications but with slightly different staining properties.

Thionine: A related dye with similar chemical structure and applications in biological staining.

Uniqueness of this compound: this compound is unique due to its high selectivity and potency as an MAO-A inhibitor. Its distinct staining properties make it particularly useful in differentiating cellular components in biological samples. Additionally, its potential therapeutic applications in treating depression and certain cancers highlight its versatility and importance in both research and clinical settings .

Propiedades

IUPAC Name |

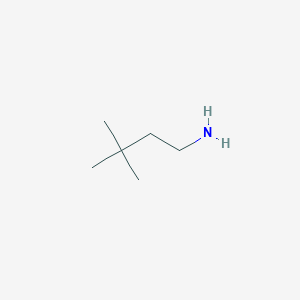

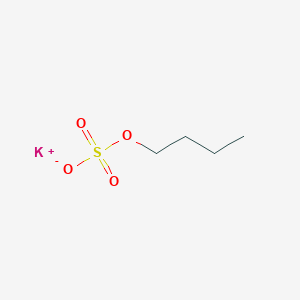

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.ClH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDJEIWCTMMZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040158, DTXSID40944111 | |

| Record name | Azure B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-55-5, 1231958-32-9 | |

| Record name | Azure B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azure B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azure B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylamino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZURE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8BEL8WQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Azure B, a cationic dye, primarily interacts with nucleic acids. Its planar structure allows it to intercalate between the base pairs of DNA and RNA. [, ] This intercalation can interfere with DNA replication and RNA transcription processes. [, ] Additionally, this compound can bind to anionic polyelectrolytes through electrostatic interactions, causing spectral shifts known as metachromasy. [, ]

ANone:

- Spectroscopic Data: this compound exhibits a characteristic absorption maximum (λmax) around 650 nm in its UV-Vis spectrum. [, , ] The exact wavelength can shift slightly depending on the solvent and its interaction with other molecules.

- Biological Staining: this compound is a key component of Romanowsky stains used for staining blood cells and identifying different cell types based on their staining patterns. [, , , ]

- Photodynamic Therapy: Research suggests that this compound can act as a photosensitizer in photodynamic therapy, potentially targeting cancer cells. [, ]

- Electrochemical Sensors: The electrochemical properties of poly(this compound) make it a promising material for developing electrochemical sensors and biosensors. [, ]

A: this compound can catalyze photodynamic reactions, particularly in the presence of light. It can facilitate the photo-oxidation of nucleic acids, primarily guanine bases, leading to their degradation. [] This property has been investigated for its potential in antiviral therapy, specifically targeting viral RNA. []

ANone: While the provided research does not delve into specific computational studies, there is potential for using computational chemistry techniques to study this compound. For example:

ANone: Research on the SAR of this compound and related thiazine dyes highlights the influence of structural modifications on their properties:

- Methylation: The degree of methylation on the thiazine ring system affects the dye's interaction with DNA. For instance, the presence of methyl groups in Methylene Blue contributes to its radioprotective effects, while this compound, with fewer methyl groups, exhibits radiosensitizing properties. []

A: this compound's stability is influenced by pH, temperature, and light. [, , ] Formulation strategies to enhance its stability and bioavailability could include:

ANone: The provided research primarily focuses on the fundamental properties and applications of this compound. Information on specific SHE regulations, risk assessments, and responsible handling practices would need to be obtained from relevant regulatory agencies and material safety data sheets.

A: this compound has a long history in biological staining, dating back to the early 20th century with the development of Romanowsky stains. [] Key milestones include:

- Synthesis and Characterization: Early work focused on synthesizing this compound and elucidating its chemical structure. [, , ]

- Mechanism of Staining: Researchers investigated the interaction of this compound with cellular components like DNA, RNA, and proteins to understand the basis of its staining properties. [, , ]

- Applications Beyond Staining: More recently, research has explored the potential of this compound in areas like photodynamic therapy, electrochemical sensing, and material science. [, , , ]

ANone: this compound research exemplifies cross-disciplinary collaboration, drawing upon:

- Chemistry: For synthesizing, purifying, and characterizing the dye and its derivatives. [, , ]

- Biology: For understanding its interaction with cells and its applications in biological staining and potential therapeutic strategies. [, , , ]

- Material Science: For exploring its use in developing sensors, electrochemical devices, and novel materials. [, ]

- Physics: For investigating its photophysical properties and potential in photodynamic therapy. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)

![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)

![(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one](/img/structure/B147686.png)